molecular formula C10H17N3O B1636485 N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine CAS No. 886505-22-2

N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine

Cat. No.: B1636485
CAS No.: 886505-22-2
M. Wt: 195.26 g/mol
InChI Key: YAFGOFIYGXZPAA-UHFFFAOYSA-N
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Description

N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine is a compound that features both an imidazole and a tetrahydrofuran moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while tetrahydrofuran is a saturated five-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine typically involves the reaction of 1-methylimidazole with a suitable tetrahydrofuran derivative. One common method is the alkylation of 1-methylimidazole with a halogenated tetrahydrofuran compound under basic conditions. For example, the reaction can be carried out using sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the corresponding amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. The imidazole ring can coordinate with metal ions, making it useful in the design of metal-based drugs and catalysts .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The imidazole ring is known for its presence in various biologically active molecules, including antifungal and anticancer agents .

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and resins, due to its ability to form stable complexes with metal ions .

Mechanism of Action

The mechanism of action of N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine involves its interaction with molecular targets through the imidazole and tetrahydrofuran moieties. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the tetrahydrofuran ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both imidazole and tetrahydrofuran rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds containing only one of these rings .

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13-5-4-12-10(13)8-11-7-9-3-2-6-14-9/h4-5,9,11H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFGOFIYGXZPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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